REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:4][CH2:3]1.Br[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1>>[Cl:21][C:16]1[CH:15]=[C:14]([N:10]2[CH2:9][CH2:8][C:5]3([CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)[CH2:12][CH2:11]2)[CH:19]=[CH:18][C:17]=1[Cl:20]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN1CCC2(CC1)CCNCC2
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Was prepared
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Name
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|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1CCC2(CC1)CCN(CC2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |